![molecular formula C22H28N2 B14270368 (E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] CAS No. 144446-93-5](/img/structure/B14270368.png)
(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] is an organic compound characterized by its imine functional groups and a hexane backbone. This compound is notable for its symmetrical structure, where two 4-methylphenyl groups are connected via imine linkages to a central hexane chain. The (E,E) designation indicates the trans configuration of the imine groups, which can influence the compound’s reactivity and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] typically involves a condensation reaction between hexane-1,6-diamine and 4-methylbenzaldehyde. The reaction proceeds as follows:
Reactants: Hexane-1,6-diamine and 4-methylbenzaldehyde.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C) to ensure complete condensation.
The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by the elimination of water to form the imine linkage.
Industrial Production Methods
In an industrial setting, the production of (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The imine groups in (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] can undergo oxidation to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) for halogenation or sulfuric acid for nitration.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound can be used to study enzyme mechanisms, particularly those involving imine intermediates. It can also serve as a model compound for studying the interactions between small molecules and proteins.
Medicine
While not widely used in medicine, derivatives of this compound could potentially be explored for their pharmacological properties, such as antimicrobial or anticancer activities.
Industry
In the industrial sector, (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] can be used in the synthesis of polymers and advanced materials. Its imine linkages provide unique properties that can be exploited in the development of new materials with specific mechanical or chemical characteristics.
Mécanisme D'action
The mechanism of action of (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] largely depends on its ability to form imine linkages. These linkages can interact with various molecular targets, such as metal ions or biological macromolecules. The compound’s symmetrical structure and electronic properties allow it to participate in a range of chemical reactions, making it a versatile tool in both synthetic and analytical chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another imine-based ligand with a shorter ethylene backbone.
N,N’-Bis(benzylidene)hexane-1,6-diamine: Similar structure but with benzylidene groups instead of 4-methylphenyl groups.
N,N’-Bis(4-methylbenzylidene)butane-1,4-diamine: Similar aromatic groups but with a shorter butane backbone.
Uniqueness
(E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] is unique due to its specific combination of a hexane backbone and 4-methylphenyl groups This combination provides distinct steric and electronic properties that can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
144446-93-5 |
|---|---|
Formule moléculaire |
C22H28N2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-N-[6-[(4-methylphenyl)methylideneamino]hexyl]methanimine |
InChI |
InChI=1S/C22H28N2/c1-19-7-11-21(12-8-19)17-23-15-5-3-4-6-16-24-18-22-13-9-20(2)10-14-22/h7-14,17-18H,3-6,15-16H2,1-2H3 |
Clé InChI |
MWSKYGZSELQSMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)


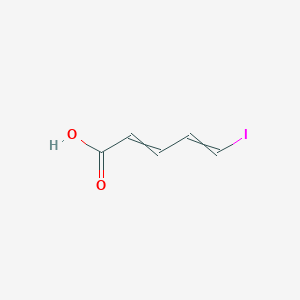



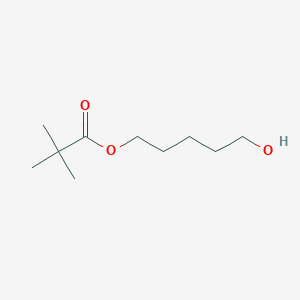
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
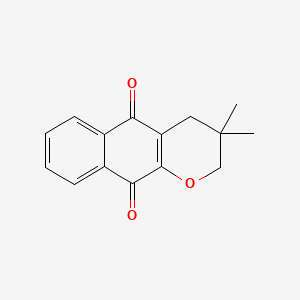
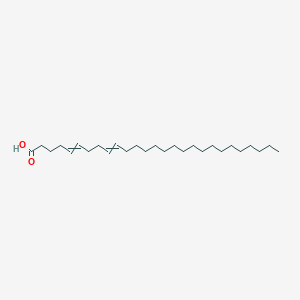
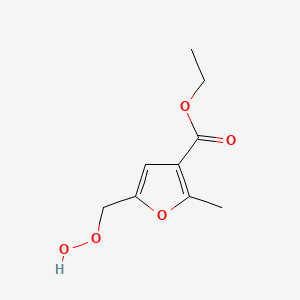
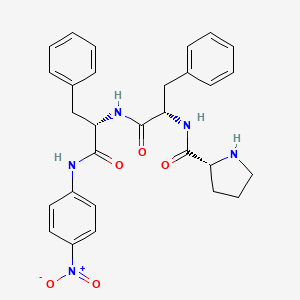
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
